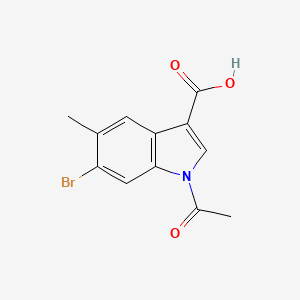
1-Acetyl-6-bromo-5-methylindole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-6-bromo-5-methylindole-3-carboxylic acid is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound is characterized by the presence of an acetyl group at position 1, a bromine atom at position 6, a methyl group at position 5, and a carboxylic acid group at position 3 on the indole ring. The unique substitution pattern of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-acetyl-6-bromo-5-methylindole-3-carboxylic acid typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring. For this specific compound, the starting materials would include a brominated and methylated phenylhydrazine derivative and an appropriate acetylated ketone.
Step 1: Synthesis of 6-bromo-5-methylphenylhydrazine.
Step 2: Fischer indole synthesis using the above phenylhydrazine and an acetylated ketone.
Step 3: Introduction of the carboxylic acid group at position 3 through carboxylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Acetyl-6-bromo-5-methylindole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify functional groups.
Substitution: The bromine atom at position 6 can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Carboxylation/Decarboxylation: The carboxylic acid group can be modified through carboxylation or decarboxylation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Carboxylation: Carbon dioxide (CO₂) in the presence of a base can be used for carboxylation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while substitution reactions can yield various substituted indoles.
Scientific Research Applications
1-Acetyl-6-bromo-5-methylindole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-acetyl-6-bromo-5-methylindole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The bromine atom and the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-Acetyl-5-methylindole-3-carboxylic acid: Lacks the bromine atom at position 6.
6-Bromoindole-3-carboxylic acid: Lacks the acetyl and methyl groups.
5-Methylindole-3-carboxylic acid: Lacks the acetyl and bromine groups.
Uniqueness
1-Acetyl-6-bromo-5-methylindole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom enhances its reactivity in substitution reactions, while the acetyl and methyl groups influence its overall stability and solubility.
Properties
Molecular Formula |
C12H10BrNO3 |
|---|---|
Molecular Weight |
296.12 g/mol |
IUPAC Name |
1-acetyl-6-bromo-5-methylindole-3-carboxylic acid |
InChI |
InChI=1S/C12H10BrNO3/c1-6-3-8-9(12(16)17)5-14(7(2)15)11(8)4-10(6)13/h3-5H,1-2H3,(H,16,17) |
InChI Key |
VOVYNNUQNGVYLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Br)N(C=C2C(=O)O)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















